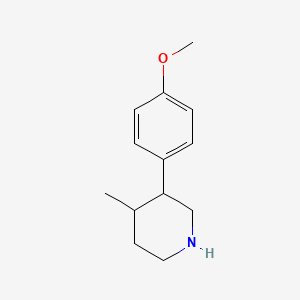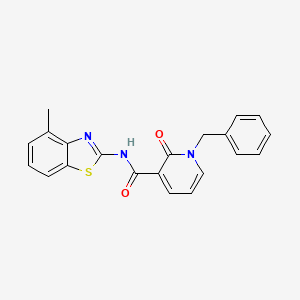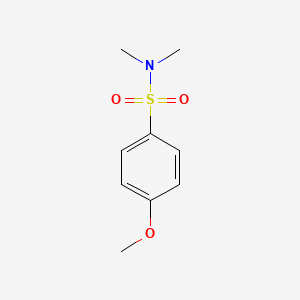![molecular formula C17H25FN2O B2384863 (E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide CAS No. 2411337-36-3](/img/structure/B2384863.png)
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a dimethylamino group, a fluorophenyl group, and a propylbutenamide moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Dimethylamino Group:
Attachment of the Fluorophenyl Group: The next step is the coupling of the fluorophenyl group to the intermediate compound, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propylbutenamide Moiety: The final step involves the formation of the propylbutenamide moiety through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in the study of biological processes and as a tool for probing molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-4-11-20(17(21)9-6-12-19(2)3)13-10-15-7-5-8-16(18)14-15/h5-9,14H,4,10-13H2,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKUCLNFXYBZJL-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)C=CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)/C=C/CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
![N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B2384783.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)



![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2384802.png)
